

Olafertinib (CK-101): A Technical Guide to Target Specificity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Olafertinib (also known as CK-101) is an orally available, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3][4][5] It is designed for high selectivity against both EGFR-TKI-sensitizing mutations (such as exon 19 deletions and the L858R substitution) and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR inhibitors.[1][2][3] A key characteristic of third-generation inhibitors like Olafertinib is their minimal activity against wild-type (WT) EGFR, which is believed to reduce the incidence of dose-limiting toxicities like skin rash and diarrhea that are common with less selective EGFR inhibitors.[1] This document provides a comprehensive technical overview of the target specificity of Olafertinib, including its mechanism of action, quantitative inhibitory data, and the experimental methodologies used for its characterization.

Mechanism of Action

Olafertinib functions as a covalent inhibitor of EGFR. Upon administration, it specifically and irreversibly binds to the cysteine-797 residue within the ATP-binding pocket of mutant EGFR. This covalent modification blocks the kinase activity of the receptor, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This targeted inhibition ultimately leads to the suppression of tumor cell proliferation and the induction of apoptosis in cells harboring the susceptible EGFR mutations.[1]



Target Specificity and Potency

The selectivity of **Olafertinib** for mutant forms of EGFR over the wild-type receptor is a hallmark of its design. This is quantified by comparing its inhibitory concentrations (IC50 or GI50) against cell lines expressing different EGFR variants.

Cell Line	EGFR Mutation Status	Olafertinib IC50/GI50 (nM)	Reference Compound IC50 (nM)
NCI-H1975	L858R / T790M	5	-
HCC827	Exon 19 deletion (delE746-A750)	<15	-
PC-9	Exon 19 deletion	-	-
A431	Wild-Type (WT)	689	-

Data compiled from multiple sources. Note that assay conditions may vary between studies.

As indicated in the table, **Olafertinib** demonstrates high potency against the double mutant L858R/T790M and the exon 19 deletion, with GI50 and IC50 values in the low nanomolar range.[1] In contrast, its activity against wild-type EGFR is significantly lower, with a GI50 of 689 nM, underscoring its mutant-selective profile.[1]

Signaling Pathways EGFR Signaling Cascade

The Epidermal Growth Factor Receptor is a critical transmembrane protein that, upon binding to ligands such as EGF, dimerizes and activates its intracellular tyrosine kinase domain. This leads to the autophosphorylation of several tyrosine residues, creating docking sites for adaptor proteins and initiating a cascade of downstream signaling pathways. The two major pathways activated by EGFR are:

 RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is primarily involved in cell proliferation, differentiation, and survival.



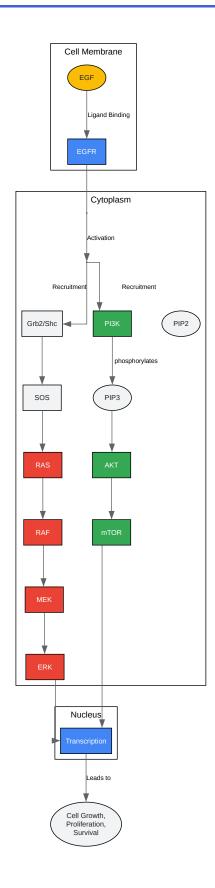




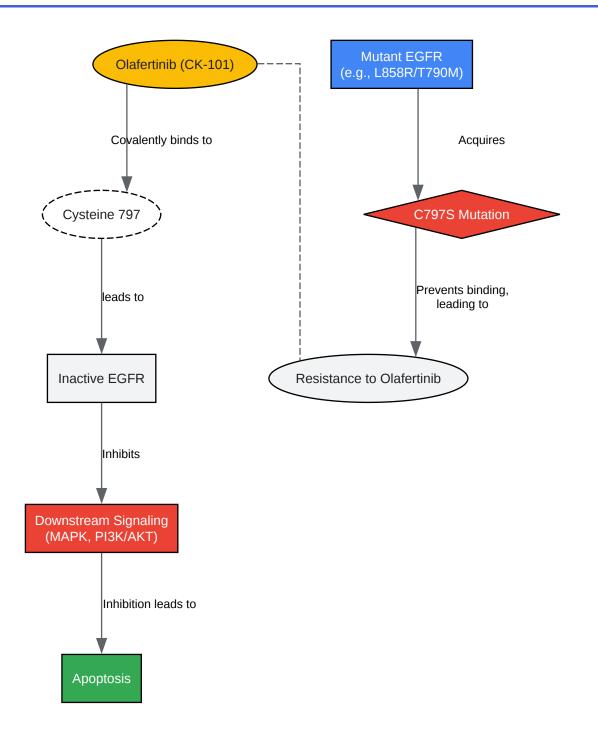
• PI3K-AKT-mTOR Pathway: This pathway is a crucial regulator of cell growth, survival, and metabolism.

Dysregulation of these pathways due to activating EGFR mutations is a key driver in the development and progression of non-small cell lung cancer (NSCLC).

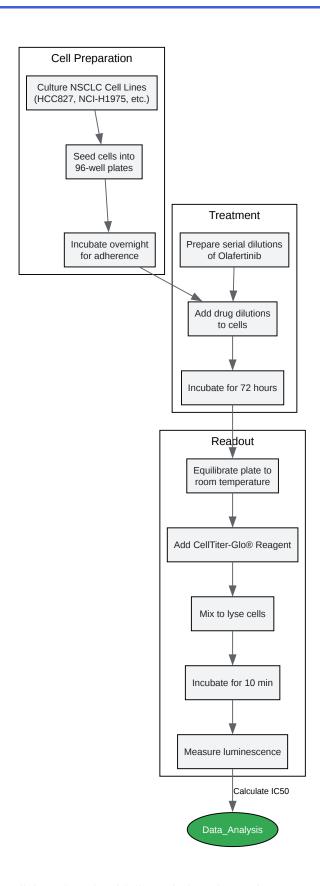












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